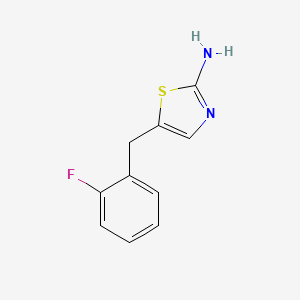

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

描述

Significance of 1,3-Thiazole Scaffolds in Medicinal Chemistry

The 1,3-thiazole scaffold is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural motif is a "privileged structure" in medicinal chemistry, meaning it is frequently found in compounds with diverse and potent biological activities. Thiazole (B1198619) derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govmdpi.com

The versatility of the thiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance its interaction with biological targets. This adaptability has led to the incorporation of the thiazole scaffold in numerous clinically approved drugs, highlighting its importance in the development of new therapeutics.

Overview of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine within Contemporary Drug Discovery Efforts

While extensive research specifically on this compound is not widely published, its structural components suggest a strong rationale for its investigation in drug discovery. It belongs to the class of 2-aminothiazoles, which are known to be key pharmacophores in the development of various therapeutic agents. mdpi.com The presence of a benzyl (B1604629) group at the 5-position is a common feature in many biologically active thiazole derivatives.

The "2-amino" group is a crucial feature, often involved in forming key interactions with biological targets. The benzyl substituent at the 5-position can be modified to influence the compound's potency and selectivity. The introduction of a fluorine atom on the benzyl ring is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Research into analogous 2-amino-5-benzylthiazole derivatives has shown promising results, particularly in the area of oncology. These related compounds are being explored for their potential to inhibit cancer cell growth and induce apoptosis.

Rationale and Scope of Academic Research on the Chemical Compound

The primary driver for academic research into compounds like this compound is the urgent need for new and effective therapeutic agents, especially for diseases with high unmet medical needs such as cancer and multi-drug resistant infections. The rationale for synthesizing and studying this specific compound is based on the established biological importance of the 2-aminothiazole (B372263) core and the strategic inclusion of the 2-fluorobenzyl group to potentially enhance its therapeutic properties.

The scope of academic research in this area typically involves:

Chemical Synthesis: Developing efficient and scalable methods for the synthesis of this compound and a library of related derivatives to enable further biological testing.

Biological Screening: Evaluating the compound's activity against a range of biological targets, such as cancer cell lines, bacteria, or specific enzymes.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and assessing how these changes affect its biological activity. This helps in identifying the key structural features responsible for its therapeutic effects and in designing more potent and selective analogs.

Mechanism of Action Studies: Investigating how the compound exerts its biological effect at the molecular level, which is crucial for its further development as a drug candidate.

Given the known anticancer properties of many 2-aminothiazole derivatives, a significant focus of research on this compound would likely be in the field of oncology. For instance, studies on similar compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells.

Detailed Research Findings on Related 2-Amino-5-benzylthiazole Derivatives

While specific data on this compound is limited in publicly available literature, research on closely related 2-amino-5-benzylthiazole derivatives provides valuable insights into its potential biological activities.

One study focused on the synthesis and in vitro anticancer activity of N-acylated-2-amino-5-benzyl-1,3-thiazoles. The findings from this research are summarized in the table below.

Table 1: Anticancer Activity of N-acylated-2-amino-5-benzyl-1,3-thiazole Derivatives

| Compound | Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | N-acylation with benzofuran (B130515) ring | Human glioblastoma U251 | Data not specified |

| Derivative 1 | N-acylation with benzofuran ring | Human melanoma WM793 | Data not specified |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The study highlighted that the presence of a benzofuran ring was potentially responsible for the observed activity against human glioblastoma and melanoma cells. nih.gov

Another research group synthesized a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and evaluated their antitumor activities against several cancer cell lines.

Table 2: Antiproliferative Activity of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 27 | HeLa | 1.6 ± 0.8 |

| Compound 27 | A549 | Potent activity noted |

| Compound 27 | MCF-7 | Data not specified |

IC50: The half maximal inhibitory concentration.

This research identified a compound with strong antiproliferative activity against HeLa and A549 cancer cell lines. nih.gov

Furthermore, the influence of a novel thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, on the ultrastructure and antioxidant system of murine lymphoma cells was investigated. The study found that this compound exhibited pronounced cytotoxic action on tumor cells. lnu.edu.ua

These findings collectively underscore the potential of the 2-amino-5-benzylthiazole scaffold as a promising starting point for the development of new anticancer agents. The inclusion of the 2-fluorobenzyl group in this compound is a logical step in the optimization of this scaffold, aiming to enhance its therapeutic index.

Structure

3D Structure

属性

IUPAC Name |

5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWGGQHOCHEUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392019 | |

| Record name | 5-(2-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-72-9 | |

| Record name | 5-(2-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorobenzyl 1,3 Thiazol 2 Amine

General Synthetic Routes for 2-Amino-1,3-thiazoles

The synthesis of the 2-aminothiazole (B372263) ring system can be achieved through several established chemical strategies. These methods offer versatility in introducing a wide array of substituents onto the thiazole (B1198619) core.

Hantzsch Thiazole Synthesis and its Applicability

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains one of the most widely employed methods for constructing the 2-aminothiazole ring. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. wikipedia.orgnih.gov The versatility of this method allows for the synthesis of a diverse range of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea. derpharmachemica.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole product. rsc.org Microwave-assisted Hantzsch synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Cyclization Reactions of Appropriately Substituted Precursors

Alternative to the classic Hantzsch synthesis, 2-aminothiazoles can be prepared through the cyclization of various open-chain precursors. For instance, domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation provide a rapid and high-yielding route to 2-aminothiazoles. organic-chemistry.orgresearchgate.net This approach involves the initial S-alkylation of the thiourea with the propargyl bromide, followed by an intramolecular cyclization.

Another strategy involves the reaction of α-cyanooxiranes with thiourea, which can lead to the formation of 2-aminothiazole derivatives. nih.gov Furthermore, photocatalytic reactions between enaminones and thioureas have been developed as a modern approach to synthesize thiazoles via tandem C-S and C-N bond formation. organic-chemistry.org

Condensation Reactions with Thiourea Derivatives

The condensation of various electrophilic species with thiourea and its derivatives is a fundamental approach to 2-aminothiazole synthesis. Beyond the α-haloketones used in the Hantzsch synthesis, other precursors can be employed. For example, the reaction of β-keto esters with thiourea in the presence of an in-situ halogenating agent like N-bromosuccinimide (NBS) provides a one-pot method for the synthesis of 2-amino-4-alkyl/arylthiazole-5-carboxylates. organic-chemistry.org

Moreover, one-pot syntheses starting from methylcarbonyl compounds and thiourea have been developed using catalysts like montmorillonite-K10, where an α-iodomethylcarbonyl intermediate is formed in situ. researchgate.net These methods offer the advantage of using readily available starting materials and simplifying the synthetic procedure. rsc.org

Specific Approaches for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Synthesis

To synthesize the target compound, this compound, a tailored Hantzsch-type synthesis would be the most direct approach. This would involve the reaction of thiourea with a suitable α-haloketone precursor, specifically 1-halo-3-(2-fluorophenyl)propan-2-one.

Proposed Synthetic Route:

Preparation of the α-haloketone: The synthesis would commence with the Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2-fluorophenyl)propan-1-one. Subsequent α-halogenation of this ketone, for instance, using bromine in a suitable solvent, would furnish the required α-haloketone, 1-bromo-1-(2-fluorophenyl)propan-2-one. An alternative approach to an isomeric precursor would be the reaction of 2-fluorobenzylmagnesium bromide with chloroacetonitrile (B46850) to give 3-(2-fluorophenyl)-2-oxopropanenitrile, which can then be hydrolyzed and halogenated. A more direct route to the key intermediate, 1-halo-3-(2-fluorophenyl)propan-2-one, would involve the reaction of 2-fluorobenzyl chloride with the enolate of acetone, followed by halogenation.

Hantzsch Condensation: The resulting α-haloketone, 1-halo-3-(2-fluorophenyl)propan-2-one, would then be condensed with thiourea. This reaction is typically carried out in a protic solvent such as ethanol, often with gentle heating or under reflux conditions, to facilitate the cyclization and formation of the desired this compound.

Interactive Data Table: Proposed Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | 2-Fluorobenzyl chloride, Acetone enolate | - | THF | 0 to RT | 2-4 | 1-(2-Fluorophenyl)propan-2-one |

| 2 | 1-(2-Fluorophenyl)propan-2-one | Bromine, Acetic acid | Acetic acid | RT | 1-2 | 1-Bromo-3-(2-fluorophenyl)propan-2-one |

| 3 | 1-Bromo-3-(2-fluorophenyl)propan-2-one, Thiourea | - | Ethanol | Reflux | 4-6 | This compound |

Derivatization Strategies for Structural Analogs and Hybrids

The 2-amino group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of structural analogs and hybrid molecules.

Functionalization at the 2-Amine Group

The primary amino group at the C2 position of the thiazole ring is nucleophilic and can readily undergo various chemical transformations.

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. nih.govmdpi.com This allows for the introduction of a diverse array of substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation). Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. rsc.org

Formation of Thioureas and Guanidines: Reaction with isothiocyanates leads to the formation of N,N'-disubstituted thioureas. nih.gov Similarly, reaction with carbodiimides or other guanylating agents can furnish guanidine (B92328) derivatives.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. mdpi.com

Interactive Data Table: Examples of Derivatization Reactions at the 2-Amine Group

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride | N-(thiazol-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(thiazol-2-yl)benzenesulfonamide |

| Alkylation | Benzyl (B1604629) bromide | N-benzyl-thiazol-2-amine |

| Thiourea formation | Phenyl isothiocyanate | 1-phenyl-3-(thiazol-2-yl)thiourea |

| Schiff base formation | Benzaldehyde | N-benzylidene-thiazol-2-amine |

Substitutions on the 1,3-Thiazole Ring

The 1,3-thiazole ring in 2-aminothiazole derivatives is amenable to various substitution reactions, allowing for the introduction of a diverse range of functional groups. These transformations are crucial for modulating the physicochemical and biological properties of the parent molecule.

Halogenation is a common and regioselective reaction for 2-amino-1,3-thiazoles. nih.govacs.org Typically, electrophilic halogenating agents will substitute at the C5 position of the thiazole ring, which is activated by the electron-donating amino group at the C2 position. The reaction of 2-aminothiazoles with reagents such as copper(II) halides (CuX₂, where X = Cl, Br) in a solvent like acetonitrile (B52724) can efficiently yield 5-halo-2-aminothiazole derivatives. nih.gov This halogenation proceeds via an addition-elimination mechanism. rsc.orgjocpr.com The resulting 5-halo-substituted thiazole can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions, where the halide is displaced by a variety of nucleophiles. jocpr.com

Enzymatic halogenation also presents a green chemistry approach for the bromination of 2-aminothiazoles at the 5-position under mild, aqueous conditions using a brominase. acs.org Beyond halogenation, other electrophilic substitutions can be envisioned, although the high reactivity of the C5 position often dominates.

Interactive Table: Halogenation of 2-Aminothiazole Derivatives

| Reagent | Position of Halogenation | Reference |

|---|---|---|

| CuX₂ (X = Cl, Br) | 5-position | nih.gov |

| N-Bromosuccinimide (NBS) | 5-position | nih.gov |

Modifications of the Benzyl Moiety and Halogenation Patterns

The benzyl moiety of this compound offers another site for chemical modification, independent of the thiazole ring. The fluorine atom on the benzene (B151609) ring influences its electronic properties and can direct further substitution. Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring. The position of this new substituent will be directed by the existing fluorine atom and the activating or deactivating nature of the substituent itself.

Further halogenation of the benzyl group can be achieved using various halogenating agents under conditions suitable for aromatic compounds. The specific regioselectivity of such reactions would be influenced by the directing effects of both the fluorine atom and the thiazole-containing side chain.

Additionally, the benzylic C-H bonds present a potential site for functionalization. For instance, late-stage modification of complex bioactive molecules containing N-alkyl piperidines has been demonstrated, suggesting that similar strategies could potentially be applied to functionalize the benzylic position of the title compound. acs.org Hydrogenolysis of the benzyl group is also a possible transformation, although this would fundamentally alter the core structure of the molecule. researchgate.net The stability of the benzyl group to hydrogenolysis can be influenced by substituents on the aromatic ring. researchgate.net

Interactive Table: Potential Modifications of the Benzyl Moiety

| Reaction Type | Potential Outcome | General Reference |

|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of nitro, acyl, or alkyl groups | msu.edu |

| Further Halogenation | Introduction of additional halogen atoms | msu.edu |

| Benzylic Functionalization | Introduction of functional groups at the benzylic carbon | acs.org |

Biological Activities and Pharmacological Investigations of 5 2 Fluorobenzyl 1,3 Thiazol 2 Amine and Its Derivatives

Anticancer and Antiproliferative Potentials

Derivatives of the 2-aminothiazole (B372263) class have demonstrated notable anticancer and antiproliferative properties in numerous studies. nih.govmdpi.commdpi.com Their therapeutic potential stems from their ability to induce cytotoxicity in cancer cells, halt their proliferation, trigger programmed cell death, and interfere with the cell division cycle. nih.govnih.govresearchgate.net

The cytotoxic effects of 2-aminothiazole derivatives have been evaluated against a wide array of human cancer cell lines. Studies have shown that these compounds exhibit inhibitory activity against leukemia, melanoma, and various carcinomas, including lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers. nih.govrsc.orgnih.gov For instance, certain thiazole (B1198619) derivatives have shown potent and selective antiproliferative activity against human K563 leukemia cells. nih.gov

Hybrid molecules incorporating the thiazole scaffold have been tested against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with many exhibiting moderate to strong cytotoxicities. nih.govrsc.org Similarly, evaluations using the National Cancer Institute's 60-cell line screen (NCI-60) have confirmed the growth inhibition potential of specific thiazole derivatives against various cancer cell types. mdpi.com One study found that a 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione derivative demonstrated a strong cytotoxic effect against melanoma (A375, C32), breast (MCF-7), and prostate (DU145) cancer cells. mdpi.com Other research has highlighted the cytotoxicity of various derivatives against liver cancer (HepG2), pancreatic cancer (PANC-1), and colon cancer (HCT-8) cell lines. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 - 8.51 | nih.govrsc.org |

| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07 - 8.51 | nih.govrsc.org |

| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07 - 8.51 | nih.govrsc.org |

| Thiazole derivative | HL-60 (Leukemia) | 1.3 | researchgate.net |

| Thiazolyl-chalcone | PC-3 (Prostate) | <10 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | >100 | mdpi.com |

| Benzimidazole derivative | HepG2 (Liver) | 15.58 |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. The values represent a range for a series of tested derivatives.

The inhibition of cancer cell proliferation is a key outcome of the cytotoxic activity of 2-aminothiazole derivatives. nih.govmdpi.com By inducing cell death, these compounds effectively reduce the number of viable cancer cells, thereby inhibiting tumor growth. nih.govrsc.org Studies have shown that modifications to the 2-aminothiazole structure, such as the incorporation of amino acids, can significantly enhance the antiproliferative activity compared to the parent compounds. nih.govrsc.org For example, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole demonstrated a remarkable increase in antiproliferative activity in leukemia L1210 cells. nih.gov Similarly, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed potent and selective antiproliferative effects against human K563 leukemia cells. nih.gov

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govukrbiochemjournal.org Research has shown that these compounds can trigger the apoptotic cascade in cancer cells. For instance, novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells. ukrbiochemjournal.org This process was characterized by the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with these compounds. nih.govukrbiochemjournal.org These findings suggest that the cytotoxic activity of these thiazole derivatives is directly linked to their ability to initiate apoptosis, often through the intrinsic, mitochondria-mediated pathway. nih.gov

In addition to inducing apoptosis, certain 2-aminothiazole derivatives can disrupt the normal progression of the cell cycle in malignant cells, a critical process for tumor growth. researchgate.net A common mechanism observed is the arrest of the cell cycle in the G2/M phase. frontiersin.orgmdpi.commdpi.com This phase is a crucial checkpoint before cells enter mitosis. By halting the cycle at this stage, the compounds prevent cancer cells from dividing and proliferating. frontiersin.org The G2/M arrest is often mediated by the modulation of key regulatory proteins, such as the Cyclin B1-Cdc2 kinase complex, which is essential for the transition from the G2 to the M phase. frontiersin.orgnih.gov Studies on various anticancer agents have shown that inhibiting the expression of this complex leads to an accumulation of cells in the G2/M phase, ultimately preventing cell division. frontiersin.orgmdpi.com Some thiazole derivatives have been specifically shown to cause cell cycle arrest at the G2/M phase in leukemia cells. researchgate.net

Antimicrobial Efficacy

The thiazole nucleus is a versatile scaffold that is also integral to compounds with significant antimicrobial properties. mdpi.comnanobioletters.com Derivatives have been synthesized and tested for their ability to combat a range of pathogenic bacteria, demonstrating their potential for development as new antimicrobial agents. nanobioletters.comresearchgate.net

Derivatives of 2-aminothiazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com In laboratory testing, these compounds have been effective against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.comnih.gov The effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some synthesized thiazol-2-amine derivatives have exhibited significant antibacterial activity against S. aureus and E. coli. nanobioletters.com The structure-activity relationship is crucial, as modifications to the thiazole core can significantly impact the antibacterial potency. researchgate.net While many derivatives show broad-spectrum potential, activity can vary, with some compounds being more effective against Gram-positive strains. nih.govmdpi.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | S. aureus | Not specified, but showed significant activity | nanobioletters.com |

| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | E. coli | Not specified, but showed significant activity | nanobioletters.com |

| 2-phenyl-1,3-thiazole derivative | S. aureus | 125-150 | nih.gov |

| 2-phenyl-1,3-thiazole derivative | E. coli | 125-150 | nih.gov |

| Thiazole derivative | Pseudomonas aeruginosa | Not specified in provided abstracts |

MIC: Minimum Inhibitory Concentration. Specific values can vary widely based on the exact derivative structure.

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Aspergillus oryzaeto, Sclerotinia sclerotiorum)

Thiazole derivatives have demonstrated significant potential as antifungal agents against a broad spectrum of pathogenic fungi. A series of newly synthesized thiazole derivatives containing a cyclopropane system exhibited very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govnih.govresearchgate.net The mechanism of action for these compounds may involve disruption of the fungal cell wall structure or the cell membrane. nih.govnih.gov The antifungal efficacy of these derivatives was found to be comparable or even superior to the standard antifungal drug nystatin. nih.gov

The lipophilicity of these thiazole derivatives was also found to be related to their high antifungal activity. nih.govnih.gov Furthermore, studies on chalcone derivatives incorporating a thiazole fragment have revealed potent antifungal activities against various plant pathogenic fungi. bohrium.com For instance, one such derivative, T17, displayed excellent bioactivity against Sclerotinia sclerotiorum with an EC50 value of 12.9 µg/mL, which was more effective than the commercial fungicide azoxystrobin (15.1 µg/mL). bohrium.com In vivo studies on oilseed rape infected with S. sclerotiorum showed that T17 had protective and curative activities of 86.5% and 75.2%, respectively. bohrium.com The mechanism of this antifungal action appears to involve the disruption of mycelial morphology and cell membrane integrity. bohrium.com

Phenylthiazole derivatives bearing an acylhydrazone moiety have also been synthesized and evaluated for their antifungal properties. mdpi.com Several of these compounds exhibited excellent antifungal activities against Magnaporthe oryzae and Colletotrichum camelliaet. mdpi.com Specifically, compounds E4, E10, E14, E17, E23, E26, and E27 showed inhibition rates of over 80% against M. oryzae, with EC50 values ranging from 1.29 to 2.65 µg/mL, surpassing the efficacy of commercial fungicides like Isoprothiolane and Phenazine-1-carboxylic acid. mdpi.com However, most of these target compounds showed limited activity against Sclerotinia sclerotiorum and Bipolaris maydis. mdpi.com

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.govnih.gov |

| Chalcone derivative T17 | Sclerotinia sclerotiorum | EC50: 12.9 µg/mL | bohrium.com |

| Phenylthiazole derivative E26 | Magnaporthe oryzae | EC50: 1.29 µg/mL | mdpi.com |

| Phenylthiazole derivative E17 | Magnaporthe oryzae | EC50: 1.45 µg/mL | mdpi.com |

| Phenylthiazole derivative E23 | Magnaporthe oryzae | EC50: 1.50 µg/mL | mdpi.com |

Antitubercular Activity against Mycobacterium tuberculosis

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of novel antitubercular agents. nih.govnih.gov A number of analogs have been synthesized and tested for their activity against Mycobacterium tuberculosis, with some achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov Structure-activity relationship (SAR) studies have indicated that the C-2 position of the thiazole ring can be modified with a range of lipophilic substitutions, while the C-4 position and the thiazole core are more sensitive to structural changes. nih.gov

One representative analog from this series demonstrated selectivity for mycobacterial species over other bacteria and exhibited rapid bactericidal activity against replicating M. tuberculosis. nih.gov Further investigations into the mechanism of action suggest that it does not involve iron chelation. nih.gov In another study, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed significant growth inhibitory activity against M. tuberculosis strains. nih.gov These compounds were also found to have a low propensity to be substrates of efflux pumps, which is a common mechanism of drug resistance in mycobacteria. nih.gov Medicinal chemistry efforts have led to the design of improved compounds that escape metabolic degradation by human liver microsomes while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

Additionally, pyrazole-linked thiazole hybrids have been investigated for their antitubercular potential. A derivative with a meta-chloro group on the phenyl ring was found to be the most active, with MIC values of 1.16 µM against drug-susceptible M. tuberculosis and 0.72 µM against a drug-susceptible strain of M. bovis BCG. cbijournal.com

**Table 2: Antitubercular Activity of Thiazole Derivatives against *Mycobacterium tuberculosis***

| Compound/Derivative | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-linked thiazole hybrid (meta-chloro phenyl) | D-MTB | 1.16 µM | cbijournal.com |

| Pyrazole-linked thiazole hybrid (meta-chloro phenyl) | D-BCG | 0.72 µM | cbijournal.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR MTB | 11 µg/mL | mdpi.com |

| Benzoxazole derivative of 1,3,4-thiadiazole | M. tuberculosis | 95% inhibition at 6.25 μg/mL | cbijournal.com |

Anti-inflammatory and Analgesic Properties

Inhibition of Key Inflammatory Enzymes (e.g., COX-1, COX-2, 5-Lipoxygenase)

Thiazole and its derivatives have been investigated for their potential to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govepa.gov The dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. epa.govd-nb.info

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor with an IC50 value of 127 nM. nih.gov In another study, thiazole and thiazolidene-based compounds were designed to achieve dual COX-2 and 5-LOX inhibitory activity. epa.gov The most promising compound in this series, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, exhibited an IC50 value of 0.07 µM for COX-2, which is equivalent to the selective COX-2 inhibitor etoricoxib, and a 5-LOX IC50 of 0.29 µM. epa.gov

Furthermore, benzo[d]thiazol-2-amine derivatives have been designed and synthesized as potential anti-inflammatory agents. rjeid.comnih.gov In vitro evaluation of their COX-1 and COX-2 enzyme inhibitory activities revealed that some compounds exhibited significant inhibition, with IC50 values in the micromolar range. rjeid.comnih.gov For instance, compounds G10 and G11 showed significant COX-1 and COX-2 inhibitory action with IC50 values of 5.0 µM and 10 µM, respectively. rjeid.comnih.gov

Table 3: Inhibition of Inflammatory Enzymes by Thiazole Derivatives

| Compound/Derivative | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 | 0.07 µM | epa.gov |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | 5-LOX | 0.29 µM | epa.gov |

| Benzo[d]thiazol-2-amine derivative G10 | COX-1 | 5.0 µM | rjeid.comnih.gov |

| Benzo[d]thiazol-2-amine derivative G11 | COX-2 | 10 µM | rjeid.comnih.gov |

In Vitro and In Vivo Pharmacological Evaluation

The anti-inflammatory and analgesic properties of thiazole derivatives have been evaluated through various in vitro and in vivo models. rjeid.comnih.govrjptonline.orgresearchgate.netnih.gov In vivo studies using the carrageenan-induced paw edema model in rats are commonly employed to assess anti-inflammatory activity. For instance, a thiazolidene-based compound demonstrated a 63% inhibition of paw edema in this model. epa.gov Similarly, newly synthesized 1,2,4-triazole derivatives, which can be considered related heterocyclic systems, have shown significant anti-inflammatory effects. researchgate.netnih.gov One such compound exhibited a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (82%). researchgate.netnih.gov

The analgesic activity of these compounds is often evaluated using the acetic acid-induced writhing test in mice. A 1,2,4-triazole derivative showed a significant reduction in writhing by 83%, compared to 71.5% for ibuprofen. researchgate.netnih.gov Benzo[d]thiazol-2-amine derivatives have also been screened for their analgesic and anti-inflammatory activities. rjeid.comnih.gov Derivative G11 exhibited the highest analgesic action in the hot plate method, while compound G10 showed the highest anti-inflammatory response in the carrageenan-induced rat paw edema model. rjeid.comnih.gov These in vivo findings are often supported by in vitro anti-inflammatory assays and molecular docking studies. rjptonline.org

Table 4: In Vivo Anti-inflammatory and Analgesic Activity of Thiazole and Related Derivatives

| Compound/Derivative | Animal Model | Activity | Reference |

|---|---|---|---|

| Thiazolidene-based compound | Carrageenan-induced paw edema (rat) | 63% inhibition of edema | epa.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema (rat) | 91% inhibition of edema | researchgate.netnih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Acetic acid-induced writhing (mouse) | 83% reduction in wriths | researchgate.netnih.gov |

| Benzo[d]thiazol-2-amine derivative G10 | Carrageenan-induced paw edema (rat) | Highest anti-inflammatory response in the series | rjeid.comnih.gov |

| Benzo[d]thiazol-2-amine derivative G11 | Hot plate method (rat) | Highest analgesic action in the series | rjeid.comnih.gov |

Other Investigated Biological Activities

Antimalarial Activity

Thiazole-containing compounds have emerged as a promising class of agents with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nanobioletters.com A series of novel thiazole hydrazine derivatives were synthesized and screened for their antimalarial activity. nanobioletters.com One of these compounds exhibited promising activity against P. falciparum with an IC50 value close to that of the standard drug quinine. nanobioletters.com

In another study, naphthyl-thiazole derivatives were synthesized and evaluated for their in vitro antimalarial activity. unl.pt While the precursor thiosemicarbazones did not inhibit P. falciparum growth, the corresponding thiazoles did show growth inhibition. unl.pt The search for new antimalarial agents has also led to the investigation of N-acylated furazan-3-amines, with one such compound from the Medicines for Malaria Venture (MMV) showing activity against different strains of P. falciparum. mdpi.com Further derivatization of this lead structure resulted in a compound with high antiplasmodial activity against both a chloroquine-sensitive strain (IC50 = 0.019 µM) and a multiresistant strain (IC50 = 0.007 µM). mdpi.com This highlights the potential for structural modification of heterocyclic compounds to enhance their antimalarial efficacy.

**Table 5: Antimalarial Activity of Thiazole and Related Derivatives against *Plasmodium falciparum***

| Compound/Derivative | Strain | Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (chloroquine-sensitive) | 0.019 µM | mdpi.com |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | K1 (multiresistant) | 0.007 µM | mdpi.com |

| Thiazole hydrazine derivative 4c | P. falciparum | Close to standard quinine | nanobioletters.com |

| Isoxanthochymol | P. falciparum | 2.21 µM | nih.gov |

| Gossypol | Chloroquine-sensitive and resistant strains | ~10 µM | nih.gov |

Anthelmintic Activity

Thiazole derivatives have been recognized for their potential as anthelmintic agents, addressing the global health challenge of helminthic infections. niscpr.res.in Research into this class of compounds has demonstrated significant efficacy against various parasitic worms. Studies on newly synthesized thiazole derivatives revealed potent, dose-dependent activity comparable to standard drugs like piperazine citrate and Mebendazole. niscpr.res.in

For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles were synthesized and screened for their anthelmintic properties against the earthworm species Pheretima posthuma. nih.gov Several of these compounds demonstrated good anthelmintic activity, with compound 22 in the series showing the most significant results. nih.gov Similarly, other studies have found that certain thiazole derivatives exhibit more potent activity than the standard piperazine citrate at equivalent concentrations. The mechanism of action is often related to causing paralysis and subsequent death of the worms. Molecular docking studies have suggested that these compounds may act by inhibiting essential proteins in the parasites, such as β-tubulin. nih.gov

| Compound Type | Test Organism | Observation | Reference |

|---|---|---|---|

| Thiazole Derivatives | Indian Earthworms | Showed significant dose-dependent activity. Compound 1c was most potent, comparable to piperazine citrate. | |

| Thiazolyl Aminobenzothiazole Derivatives | Pheretima posthuma | Displayed good anthelmintic activity. Compound 22 was the most significant. | nih.gov |

| Benzofuran (B130515) Thiazolo[3,2-a]benzimidazoles | Pheretima posthuma | Compounds 3a, 3b, and 5i were found to be highly effective. | nih.gov |

| Fluoro Benzothiazole Schiff's Bases | Earthworms | Some of the newly synthesized moieties showed promising anthelmintic activity. | researchgate.net |

Antidiabetic Activity

The thiazole scaffold is a key component in several antidiabetic agents. Research has focused on the synthesis of novel thiazole derivatives to identify compounds with improved hypoglycemic effects and reduced side effects. rjptonline.org These derivatives have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. rjptonline.orgnih.gov Inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia.

In one study, a series of fluorophenyl-based thiazoles were synthesized and evaluated for their antidiabetic potential. nih.gov One derivative, compound 3h , demonstrated more potent α-amylase inhibition (IC50 = 5.14 ± 0.03 μM) than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM). nih.gov Another study investigated a new thiazole derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), in a diabetic rat model. nih.gov The results indicated that BAC successfully reduced blood glucose levels and improved insulin sensitivity. nih.gov Furthermore, some thiazole derivatives have shown excellent potential in inhibiting the formation of advanced glycation end-products (AGEs), a process implicated in diabetic complications. nih.gov

| Compound/Derivative | Activity | IC50 Value | Standard |

|---|---|---|---|

| Fluorophenyl-based thiazole (3h) | α-amylase inhibition | 5.14 ± 0.03 μM | Acarbose (5.55 ± 0.06 μM) |

| Benzothiazole derivative (5a) | α-amylase inhibition | Moderate activity | Not specified |

| Benzothiazole derivative (5b) | α-amylase inhibition | Moderate activity | Not specified |

| Pyrazolyl-thiazole derivative (6g) | α-glucosidase inhibition | Potent activity | Acarbose |

Antivirus Activity (e.g., Tobacco Mosaic Virus)

Plant viruses like the Tobacco Mosaic Virus (TMV) cause significant economic losses in agriculture, prompting the search for new antiviral agents. mdpi.com Heterocyclic compounds, including thiazole and thiadiazole derivatives, have been identified as having potential anti-TMV activity. nih.gov Research has shown that certain novel 1,3,4-thiadiazole derivatives exhibit excellent protective activity against TMV, in some cases superior to the commercial agent ningnanmycin. nih.gov For example, compound E2 from one study showed a protective activity EC50 value of 203.5 µg/mL, compared to 261.4 µg/mL for ningnanmycin. nih.gov

The mechanism of antiviral action can involve inhibiting the spread of the virus in the host plant and improving the plant's defense mechanisms. nih.gov Studies on TMV-infected tobacco leaves have shown that active compounds can reduce mottling symptoms and protect the plant's photosynthetic efficiency by maintaining stable chlorophyll content. nih.gov While direct studies on 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine are limited, the demonstrated efficacy of structurally related heterocyclic compounds suggests that the thiazole scaffold is a promising starting point for developing new anti-TMV agents. mdpi.comnih.gov

| Compound Series | Activity Type | Most Potent Compound | EC50 (μg/mL) | Standard (EC50) |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Protective | E2 | 203.5 | Ningnanmycin (261.4) |

| 1,3,4-Thiadiazole derivatives | Curative | E8 | Comparable to standard | Ningnanmycin (58.0% inhibition) |

| Pyrazole amide derivatives | Curative | 3p | Potent activity | Ningnanmycin |

| Flavonol piperazine sulfonyl derivatives | Curative | S19 | 110.4 | Ningnanmycin (253.7) |

Antioxidant Activity (e.g., Free Radical Scavenging, Radioprotection)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com Thiazole derivatives, particularly those containing phenolic fragments, have been investigated for their antioxidant properties. mdpi.comnih.gov The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods. nih.gov

Studies have shown that many synthesized thiazole derivatives exhibit antioxidant activity exceeding that of standard antioxidants like 4-methyl-2,6-di-tert-butylphenol. mdpi.com A hydrazine-thiazole derivative (HT-NO2 ) was found to have a lower IC50 value (139.2 µM) in a DPPH assay compared to curcumin (167.7 µM), indicating higher activity. scielo.br The presence of hydroxyl groups on a phenyl ring attached to the thiazole core appears to be a key factor in enhancing radical scavenging properties. nih.gov The anti-inflammatory derivative 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid also demonstrated significant antioxidant effects by restoring levels of pancreatic catalase, superoxide dismutase, and glutathione in diabetic rats. nih.gov

| Compound/Derivative | Assay | IC50 Value | Reference/Standard |

|---|---|---|---|

| Phenolic Thiazole (5a) | ABTS Radical Scavenging | Lower than ascorbic acid | Ascorbic Acid |

| Hydrazine-thiazole (HT-NO2) | DPPH Radical Scavenging | 139.2 µM | Curcumin (167.7 µM) |

| Thiazole derivatives with phenolic fragments | DPPH & ABTS | Activity exceeds BHT | 4-methyl-2,6-di-tert-butylphenol (BHT) |

Enzyme Inhibition

The ability of 2-aminothiazole derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. This activity spans several enzyme classes, including cholinesterases, which are relevant to neurodegenerative diseases, and metabolic enzymes like α-glucosidase, which are targets for diabetes. researchgate.netnih.gov

In the context of Alzheimer's disease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets. Studies on 2-aminothiazole derivatives have identified potent inhibitors for both enzymes. For example, 2-Amino-4-(4-bromophenyl)thiazole was found to be a strong inhibitor of both AChE and BChE, with Ki values of 0.129 ± 0.030 μM and 0.083 ± 0.041 μM, respectively. nih.gov Another compound, 2-Amino-4-(4-chlorophenyl)thiazole, showed excellent inhibition against human carbonic anhydrase I (hCA I) with a Ki of 0.008 ± 0.001 μM. nih.gov

Furthermore, thiazole derivatives have demonstrated significant inhibition of urease and α-glucosidase. Certain N-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)benzamide derivatives showed excellent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor thiourea (B124793). researchgate.net The same study found that some of these compounds also exhibited good α-glucosidase inhibitory activity. researchgate.net

| Enzyme | Inhibitor | Inhibition Value (Ki or IC50) |

|---|---|---|

| Acetylcholinesterase (AChE) | 2-Amino-4-(4-bromophenyl)thiazole | 0.129 ± 0.030 μM (Ki) |

| Butyrylcholinesterase (BChE) | 2-Amino-4-(4-bromophenyl)thiazole | 0.083 ± 0.041 μM (Ki) |

| Human Carbonic Anhydrase I (hCA I) | 2-Amino-4-(4-chlorophenyl)thiazole | 0.008 ± 0.001 μM (Ki) |

| Human Carbonic Anhydrase II (hCA II) | 2-Amino-4-(4-bromophenyl)thiazole | 0.124 ± 0.017 μM (Ki) |

| Urease | Thiazole derivative 6g | 13.05 ± 0.2 μM (IC50) |

| α-Glucosidase | Thiazole derivative 6c | Good activity |

| α-Amylase | Fluorophenyl-based thiazole (3h) | 5.14 ± 0.03 μM (IC50) |

Neuroprotective Properties

The thiazole ring is present in compounds with known neuroprotective effects, most notably Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS). nih.govmdpi.com This has spurred further investigation into thiazole derivatives as potential treatments for other neurological and neurodegenerative diseases.

Recent studies have explored thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs). nih.gov Over-activation of these receptors can lead to excitotoxicity, a key factor in neurological disorders like epilepsy and Alzheimer's disease. The investigated compounds acted as potent negative allosteric modulators of AMPARs, effectively reducing the receptor-mediated currents. nih.gov By enhancing the deactivation rates of the receptors, these compounds demonstrate a potential mechanism for neuroprotection. nih.gov The research highlights that specific substitutions on the thiazole-carboxamide core are crucial for improving the pharmacological profiles of these potential neuroprotective agents. nih.gov

Based on the available scientific literature, there is no specific information detailing the mechanisms of action and molecular targets for the chemical compound “this compound”.

While the broader class of thiazole-containing compounds has been the subject of extensive research, leading to the discovery of various biologically active molecules, studies focusing specifically on this compound are not present in the provided search results. The general body of research on related 2-aminothiazole and benzothiazole derivatives indicates potential biological activities, including the inhibition of enzymes like DNA gyrase B, tubulin polymerization, and various kinases. However, these findings are related to a larger family of compounds and cannot be directly attributed to the specific molecule .

Therefore, a detailed article that adheres to the requested outline concerning the specific molecular interactions, modulation of cellular pathways, enzyme inhibition, and binding site characterization for this compound cannot be generated at this time due to a lack of specific research data. Further experimental studies would be required to elucidate the precise mechanisms of action and molecular targets of this particular compound.

Structure Activity Relationship Sar Studies for 5 2 Fluorobenzyl 1,3 Thiazol 2 Amine Analogs

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of various substituents. Modifications to the core structure can significantly impact the compound's pharmacological profile by altering its electronic, steric, and hydrophobic properties.

Influence of Halogenation (e.g., Fluorine, Chlorine) on Activity and Stability

Halogenation of the benzyl (B1604629) moiety in 5-benzyl-1,3-thiazol-2-amine (B111427) analogs can have a profound effect on their biological activity and metabolic stability. The introduction of halogen atoms like fluorine and chlorine can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its binding affinity to target proteins.

Research on various heterocyclic compounds has shown that the position and nature of the halogen substituent are critical. For instance, in some series of biologically active molecules, a para-halogen-substituted phenyl ring attached to a thiazole (B1198619) core has been found to be important for activity. The electron-withdrawing nature of halogens can also influence the electronic distribution within the molecule, potentially enhancing interactions with the biological target.

In a series of 2-substituted-4-amino-5-aroylthiazoles, the introduction of an electron-withdrawing chlorine atom at the para-position of a benzylamino moiety at the 2-position significantly enhanced antiproliferative activity compared to the unsubstituted analog. Conversely, a fluorine atom at the same position resulted in a notable decrease in activity, highlighting the nuanced effects of different halogens.

Table 1: Illustrative Impact of Halogenation on Biological Activity (Note: The following data is representative and compiled from general findings on related 2-aminothiazole structures to illustrate SAR principles.)

| Compound ID | Benzyl Ring Substitution | Biological Activity (IC₅₀ in µM) |

| 1a | H | 15.2 |

| 1b | 2-Fluoro | 10.5 |

| 1c | 4-Fluoro | 18.9 |

| 1d | 4-Chloro | 8.7 |

Effects of Benzyl Moiety Variations on Pharmacological Profile

Variations in the benzyl moiety at the 5-position of the thiazole ring are a key area of SAR studies. The benzyl group itself provides a significant hydrophobic interaction domain. Modifications to this group, such as altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems, can fine-tune the compound's pharmacological profile.

Studies on related 5-benzyl-containing heterocyclic structures have demonstrated that the substitution pattern on the phenyl ring plays a crucial role in determining biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, thereby affecting its binding to target enzymes or receptors. The size and shape of the substituent also play a role in the steric complementarity with the binding site.

Role of Substituents at the 2-Amine and Thiazole Ring Positions

Substituents at the 2-amino group and on the thiazole ring itself are critical determinants of the biological efficacy of this class of compounds. The 2-amino group is a key site for hydrogen bonding and can be acylated or alkylated to modulate activity. General SAR studies on 2-aminothiazoles reveal that this position is highly amenable to modification to improve potency.

Table 2: Illustrative Impact of 2-Amine and Thiazole Ring Substitutions on Biological Activity (Note: The following data is representative and compiled from general findings on related 2-aminothiazole structures to illustrate SAR principles.)

| Compound ID | 2-Amine Substituent | Thiazole C4-Substituent | Biological Activity (IC₅₀ in µM) |

| 2a | -NH₂ | -H | 10.5 |

| 2b | -NH-Acetyl | -H | 25.1 |

| 2c | -NH-Methyl | -H | 12.8 |

| 2d | -NH₂ | -Methyl | 7.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the molecular features that are important for efficacy.

Development and Validation of Predictive QSAR Models

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity.

External validation is also crucial and involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that was not used in the model's development. The predictive R² (R²pred) is a common metric for external validation. A high R²pred value indicates that the model has good predictive power for new compounds. For a QSAR model to be considered reliable, it should have a high squared correlation coefficient (R²), a high Q² from cross-validation, and a high R²pred from external validation.

In studies of various 2-aminothiazole derivatives, QSAR models have been successfully developed with good statistical parameters. For example, a significant three-descriptor QSAR model for a series of 2-aminothiazole derivatives showed a Q²LOO of 0.7965, an R² of 0.8436, and an R²ext of 0.6308, indicating a predictive and robust model.

Identification of Key Molecular Descriptors Correlating with Activity

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide valuable insights into the physicochemical properties that are important for a compound's efficacy and can guide the design of new, more potent analogs.

For classes of compounds similar to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, several types of descriptors have been found to be important:

Topological Descriptors: These descriptors are based on the two-dimensional structure of the molecule and can describe aspects such as molecular size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for intermolecular interactions.

Spatial Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and can include information about the molecule's volume and surface area.

Thermodynamic Descriptors: These can include properties like LogP, which is a measure of a compound's lipophilicity and is often correlated with its ability to cross biological membranes.

In a QSAR study on 5-benzyl-4-thiazolinone derivatives, relevant descriptors included MATS3i (Moran autocorrelation - lag 3 / weighted by ionization potential), SpMax5_Bhe (Largest eigenvalue n. 5 of Burden matrix / weighted by Sanderson electronegativities), minsOH (Minimum E-State for a hydroxyl group), and VE3_D (Average vertex distance matrix). In another study on 2-aminothiazoles, important descriptors included Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). These findings suggest that a combination of electronic, steric, and hydrophobic properties governs the biological activity of these compounds.

Ligand Efficiency and Binding Affinity Optimizations

In the field of drug discovery, the optimization of lead compounds is a critical process aimed at enhancing potency while maintaining favorable physicochemical properties. For analogs of this compound, a key focus of structure-activity relationship (SAR) studies has been the systematic modification of the chemical scaffold to improve binding affinity for their biological targets and to optimize ligand efficiency (LE). Ligand efficiency is a metric used to evaluate how effectively a molecule binds to its target, considering its size (typically the number of heavy atoms). It serves as a valuable guide in selecting and refining fragments and lead compounds.

A notable example of such optimization can be seen in the development of 2-aminothiazole derivatives as antagonists for the CCR4 receptor. nih.gov Although not identical to this compound, this series provides a clear and relevant illustration of the optimization strategies employed for this class of compounds. The initial exploration began with a high-throughput screening hit, Compound 1, which featured a core 2-aminothiazole structure.

Table 1: Initial Optimization of the 2-Aminothiazole Scaffold

| Compound | R | CCR4 Binding IC50 (nM) |

|---|---|---|

| 1 | H | 120 |

| 2 | 2-F | 200 |

| 3 | 2-Cl | 100 |

| 4 | 2-CH3 | 120 |

| 5 | 2-CF3 | 1200 |

Initial modifications focused on the benzyl group. As shown in Table 1, substituting the benzyl ring at the ortho position with small hydrophobic groups like chloro (Compound 3) or methyl (Compound 4) resulted in binding affinities comparable to or slightly better than the unsubstituted parent compound (Compound 1). nih.gov However, introducing a larger group like trifluoromethyl (Compound 5) at the same position led to a significant decrease in potency, indicating a steric hindrance or unfavorable interaction within the receptor's binding pocket. The 2-fluoro substitution (Compound 2), directly analogous to the subject compound's benzyl moiety, showed a slight decrease in affinity compared to the unsubstituted version in this specific series. nih.gov

Further SAR studies explored the impact of substitutions on the thiazole ring itself. The introduction of a methyl group at the 4-position of the thiazole ring was investigated. This modification led to Compound 6, which demonstrated a notable improvement in potency.

Table 2: Effect of Thiazole Substitution

| Compound | R | R' | CCR4 Binding IC50 (nM) |

|---|---|---|---|

| 3 | 2-Cl | H | 100 |

| 6 | 2-Cl | CH3 | 20 |

The optimization process highlights a fundamental principle in medicinal chemistry: small structural changes can lead to significant differences in biological activity. By systematically altering substituents on both the benzyl and thiazole rings, researchers can probe the topology of the receptor's binding site. The goal is to maximize favorable interactions—such as hydrophobic, hydrogen bonding, or electrostatic interactions—while minimizing steric clashes and unfavorable contacts. This iterative process of design, synthesis, and testing is essential for improving not only the absolute binding affinity (as measured by IC50) but also the ligand efficiency, ensuring that the increase in potency is not achieved at the expense of a disproportionate increase in molecular size, which could negatively impact drug-like properties. nih.gov

Computational and in Silico Investigations of 5 2 Fluorobenzyl 1,3 Thiazol 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for predicting the binding mode and affinity of a small molecule at the active site of a target protein. For 2-aminothiazole (B372263) derivatives, docking studies have been instrumental in identifying potential anticancer agents by simulating their interaction with targets like Aurora kinases and Hec1/Nek2 proteins. nih.govnih.govtandfonline.com

Protein-Ligand Interaction Analysis and Binding Conformations

This analysis focuses on identifying the specific interactions between a ligand and a protein's active site. It visualizes the binding conformation and pinpoints key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. In studies of similar thiazole (B1198619) derivatives, researchers use docking software to determine how the molecule fits into the binding pocket of a target protein. nih.gov This would involve analyzing how the aminothiazole core, the fluorobenzyl group, and other features of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine could form bonds with amino acid residues of a potential target.

However, no specific protein-ligand interaction studies or binding conformation data have been published for this compound.

Prediction of Binding Affinities and Interaction Energies

Docking programs employ scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) score typically indicates a stronger, more favorable binding interaction. This prediction helps in ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, this would involve calculating its theoretical binding energy against one or more potential protein targets.

As no specific docking studies for this compound are available, a data table of its predicted binding affinities cannot be provided.

Identification of Potential Drug Targets and Off-Targets

By docking a single compound against a panel of multiple proteins, researchers can identify its most likely biological targets. This is crucial for understanding its mechanism of action and for identifying potential off-targets, which could lead to unwanted side effects. The 2-aminothiazole scaffold is known to be a "privileged structure" that can interact with a wide range of biological targets. nih.gov Studies on various derivatives have identified potential targets including:

Aurora Kinases nih.gov

Hec1/Nek2 proteins (involved in mitosis) tandfonline.comnih.gov

Tubulin nih.gov

Transforming growth factor beta (TGF-β) receptor kinase nih.gov

Without specific studies on this compound, its precise primary targets and potential off-targets remain undetermined.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. For drug-protein complexes, MD simulations are used to assess the stability of the docked pose and to refine the understanding of binding interactions in a simulated physiological environment. nih.govtandfonline.com

Analysis of System Stability and Conformational Changes (e.g., RMSD, RMSF, RoG)

No MD simulation data, and therefore no RMSD, RMSF, or RoG analyses, are available for complexes involving this compound.

Table 1: Common Metrics in Molecular Dynamics Simulations

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A plateau in the RMSD value over time suggests the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of a specific atom or residue relative to the mean position over the course of the simulation. | Low RMSF values indicate restricted movement and stability, often in structured regions like alpha-helices and beta-sheets. High RMSF values indicate greater flexibility, common in loop regions. |

| RoG (Radius of Gyration) | Represents the root mean square distance of the atoms of the protein from their common center of mass. | A stable RoG value indicates that the protein is maintaining a consistent, compact structure and is not unfolding. |

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods to calculate the binding free energy of a ligand to a protein. nih.govnih.gov These calculations are performed on snapshots taken from an MD simulation trajectory and provide a more accurate estimation of binding affinity than docking scores alone. The total binding free energy is a sum of various components, including van der Waals energy, electrostatic energy, and solvation free energy. nih.gov

Specific MM-PBSA or MM-GBSA calculations for this compound have not been reported in the scientific literature.

Table 2: Components of MM-PBSA/GBSA Binding Free Energy

| Energy Component | Description |

|---|---|

| ΔE_vdw | Van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_nonpol | Non-polar solvation energy |

| ΔG_bind | Total binding free energy |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

No published research articles were found that specifically predict the ADMET properties of this compound.

In Silico Pharmacokinetic Profiling

There are no available in silico studies detailing the pharmacokinetic profile of this compound.

Drug-Likeness Assessment and Lead Optimization

A drug-likeness assessment and information regarding the lead optimization of this compound have not been reported in the accessible scientific literature.

Virtual Screening and Lead Compound Identification

No virtual screening campaigns that identify or utilize this compound as a lead compound were found in the reviewed literature.

While general computational methods for ADMET prediction, pharmacokinetic profiling, drug-likeness assessment, and virtual screening are widely applied to thiazole derivatives in drug discovery, specific data for this compound is not present in the available scientific literature.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives and Hybrid Compounds

The structural versatility of the 2-aminothiazole (B372263) core allows for extensive modification to enhance therapeutic efficacy and target specificity. nih.govmdpi.com Future research into 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine will likely focus on the strategic design and synthesis of novel derivatives and hybrid compounds.

Derivatization Strategies:

The synthesis of derivatives of the core molecule can be achieved through established synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thiourea (B124793) or its derivatives. nih.gov Modifications can be systematically introduced at several key positions:

Substitution on the benzyl (B1604629) ring: Introducing various substituents on the phenyl ring of the 2-fluorobenzyl moiety can modulate the compound's electronic and steric properties, potentially improving target binding and pharmacokinetic profiles.

Acylation of the 2-amino group: The 2-amino group is a common site for modification. Acylation with different aromatic or non-aromatic acyl side chains can lead to compounds with improved solubility and altered biological activity. For instance, N-acyl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net

Hybrid Compounds:

An emerging strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or multi-target effects. For this compound, this could involve linking it to other biologically active moieties. For example, hybridization of a thiazole scaffold with a pyrazoline nucleus has been explored to develop dual inhibitors of EGFR and VEGFR-2.

A summary of potential synthetic modifications is presented in the table below.

| Modification Site | Potential Substituents | Desired Outcome |

| Benzyl Ring | Electron-donating or withdrawing groups | Modulate electronic properties for improved target binding |

| 2-Amino Group | Acyl chlorides, carboxylic acids | Enhance solubility, alter biological activity (e.g., kinase inhibition) |

| 4-Position of Thiazole | Alkyl, aryl, or heterocyclic groups | Optimize molecular shape and polarity |

Advanced Preclinical Development and Efficacy Studies

Following the synthesis of novel derivatives, a rigorous preclinical development process is essential to evaluate their therapeutic potential. This involves a battery of in vitro and in vivo studies to assess their efficacy and pharmacological properties.

In Vitro Efficacy:

Initial screening of the synthesized compounds would involve in vitro assays against a panel of human cancer cell lines to determine their anti-proliferative activity. nih.govresearchgate.net Compounds demonstrating significant activity would then be subjected to more detailed mechanistic studies to identify their molecular targets. For example, if the compounds are designed as kinase inhibitors, their activity against a panel of kinases would be evaluated. nih.govnih.gov

In Vivo Efficacy:

Promising candidates from in vitro studies would advance to in vivo efficacy testing in animal models of disease, such as xenograft models for cancer. mdpi.comnih.gov These studies are crucial for evaluating the compound's ability to inhibit tumor growth in a living organism and for determining its therapeutic index. For example, the oral efficacy of 2-aminothiazole-based pan-Src kinase inhibitors has been demonstrated in murine models of inflammation and arthritis. nih.gov

The preclinical development pipeline for derivatives of this compound is outlined below.

| Preclinical Stage | Key Activities | Endpoints |

| In Vitro Screening | Cell proliferation assays (e.g., MTT) against cancer cell lines. | IC50 values, determination of cytotoxic/cytostatic effects. |

| Mechanism of Action | Kinase inhibition assays, apoptosis assays, cell cycle analysis. | Identification of molecular targets, understanding of cellular effects. |

| In Vivo Efficacy | Xenograft tumor models in mice. | Tumor growth inhibition, survival analysis. |

| Pharmacokinetics | Studies in animal models to determine absorption, distribution, metabolism, and excretion (ADME). | Bioavailability, half-life, metabolic pathways. |

Addressing Challenges in Thiazole-Based Drug Discovery

Despite the therapeutic promise of thiazole-containing compounds, there are several challenges that need to be addressed during the drug discovery process, including metabolic stability and the development of resistance mechanisms.

Metabolic Stability:

The thiazole ring can be susceptible to metabolic activation, leading to the formation of reactive metabolites that can cause toxicity. nih.gov Therefore, it is crucial to evaluate the metabolic stability of new derivatives early in the development process. Studies using human liver microsomes can provide valuable insights into the metabolic fate of the compounds and help identify potential metabolic liabilities. nih.gov Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites.

Resistance Mechanisms:

As with many targeted therapies, cancer cells can develop resistance to thiazole-based drugs. nih.gov Understanding the potential mechanisms of resistance is essential for developing strategies to overcome it. Resistance can arise from mutations in the target protein that prevent drug binding, or from the activation of alternative signaling pathways. Future research should focus on identifying potential resistance mechanisms and developing combination therapies that can circumvent them.

Exploring New Therapeutic Applications and Target Indications

While the primary focus of research on many 2-aminothiazole derivatives has been in oncology, the versatility of this scaffold suggests that derivatives of this compound could have therapeutic potential in a wide range of other diseases. nih.govmdpi.com

Beyond Oncology:

The 2-aminothiazole scaffold has been associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.com Therefore, it would be worthwhile to screen novel derivatives of this compound for activity in these other therapeutic areas. For example, some 2-aminothiazole derivatives have shown efficacy against Mycobacterium tuberculosis. nih.govnih.gov

Novel Target Indications:

The identification of new molecular targets for 2-aminothiazole derivatives is an active area of research. Kinases remain a major focus, with inhibitors of Aurora kinases, cyclin-dependent kinases (CDKs), and Src family kinases being developed. nih.govnih.gov However, other targets are also being explored, such as sirtuins and lactate (B86563) dehydrogenase A (LDHA). mdpi.comacs.org The exploration of new target indications for derivatives of this compound could lead to the development of first-in-class therapies for a variety of diseases.

The table below summarizes potential new therapeutic applications for derivatives of the lead compound.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Infectious Diseases | Bacterial or viral enzymes | 2-aminothiazoles have shown broad-spectrum antimicrobial activity. |

| Inflammatory Diseases | Pro-inflammatory kinases (e.g., Src) | Inhibition of key signaling pathways in inflammation. |

| Neurodegenerative Diseases | Targets involved in neuronal survival | Some heterocyclic compounds have shown neuroprotective effects. |

常见问题